MU1656

DOT1L H3K79 Methylation Leukemia

Researchers requiring consistent, long-term DOT1L inhibition in vivo face challenges with the metabolic instability and toxicity of early-generation inhibitors, which confounds efficacy studies. MU1656 is a carbocyclic C-nucleoside analog that solves these critical limitations. - Exhibits significantly enhanced metabolic stability and markedly reduced in vivo toxicity compared to clinical candidate pinometostat (EPZ-5676), enabling chronic dosing regimens in MLL-rearranged leukemia models. - Potently inhibits DOT1L (IC50 = 2 nM), suppressing H3K79me2 (IC50 = 3 nM) and HOXA9 promoter activity (IC50 = 17 nM) in cellular assays. - Supplied with rigorous analytical documentation (>98% purity), ensuring lot-to-lot reproducibility for demanding preclinical studies.

Molecular Formula C32H45N7O2
Molecular Weight 559.7 g/mol
Cat. No. B12406016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMU1656
Molecular FormulaC32H45N7O2
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CC(C(C1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
InChIInChI=1S/C32H45N7O2/c1-18(2)38(16-20-14-23(30(41)29(20)40)26-9-10-27-31(33)34-17-35-39(26)27)22-12-19(13-22)6-11-28-36-24-8-7-21(32(3,4)5)15-25(24)37-28/h7-10,15,17-20,22-23,29-30,40-41H,6,11-14,16H2,1-5H3,(H,36,37)(H2,33,34,35)/t19?,20-,22?,23+,29-,30+/m1/s1
InChIKeyRKRUMZCAPLOLQM-VVFFZKGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MU1656: Next-Generation DOT1L Inhibitor


MU1656 (compound (-)-53) is a carbocyclic C-nucleoside analog that potently and selectively inhibits the histone methyltransferase DOT1L (IC50 = 2 nM) [1]. It is a structural derivative of the natural nucleoside inhibitor EPZ004777 and the clinical-stage candidate pinometostat (EPZ-5676) [1]. MU1656 demonstrates robust target engagement in cellular assays, inhibiting H3K79 dimethylation (IC50 = 3 nM) and suppressing HOXA9 promoter activity (IC50 = 17 nM) .

Why MU1656 Cannot Be Replaced


While multiple DOT1L inhibitors exhibit potent enzymatic inhibition in cell-free assays, small structural variations among carbocyclic C-nucleoside analogs can lead to dramatic differences in binding affinity and downstream biological effects [1]. More critically, MU1656 demonstrates a unique preclinical profile characterized by significantly enhanced metabolic stability and markedly reduced in vivo toxicity when compared directly to the clinical candidate pinometostat (EPZ-5676) [1]. This translates to a wider therapeutic window and improved tolerability in animal models, making MU1656 a distinct and non-interchangeable chemical probe for DOT1L research. Interchanging MU1656 with other DOT1L inhibitors without considering these key differentiating properties could confound experimental results, particularly in studies involving long-term cellular treatments or in vivo efficacy and toxicity models.

MU1656 vs. Key DOT1L Inhibitors


Cellular Target Engagement vs. Pinometostat

In cell-free biochemical assays, MU1656 inhibits DOT1L with an IC50 of 2 nM [1]. While this is slightly less potent than the clinical candidate pinometostat (EPZ-5676), which has a reported enzymatic IC50 of 0.8 nM , MU1656 exhibits comparable inhibition of cellular H3K79 dimethylation. In HeLa cells, MU1656 inhibits H3K79me2 with an IC50 of 3 nM . This is nearly identical to the cellular activity of pinometostat, which inhibits H3K79me2 with an IC50 of 2.6-3 nM in MLL-rearranged MV4-11 leukemia cells .

DOT1L H3K79 Methylation Leukemia Epigenetics

Superior Metabolic Stability vs. Pinometostat

A key differentiator for MU1656 is its enhanced metabolic stability relative to pinometostat, as reported in the original medicinal chemistry study [1]. The authors explicitly state that MU1656 "was found to be more metabolically stable ... in vivo than pinometostat itself" [1]. This improved stability is attributed to the non-routine carbocyclic C-nucleoside scaffold, which is less susceptible to enzymatic degradation compared to the ribose-containing structure of earlier inhibitors [1].

Metabolic Stability DMPK Carbocyclic C-Nucleoside Drug Metabolism

Reduced In Vivo Toxicity vs. Pinometostat

MU1656 exhibits a significantly improved in vivo toxicity profile compared to pinometostat, a critical advantage for preclinical research [1]. The original study reports that MU1656 was "significantly less toxic in vivo than pinometostat itself" [1]. This finding suggests a superior safety margin, which is essential for studies requiring dose escalation or extended treatment periods.

In Vivo Toxicology Safety Pharmacology Therapeutic Index Leukemia

HOXA9 Promoter Inhibition in MLL-r Leukemia

MU1656 suppresses the transcriptional activity of the HOXA9 promoter, a critical downstream target of DOT1L-mediated H3K79 methylation and a central oncogenic driver in MLL-rearranged leukemias . In Molm-13 cells, MU1656 inhibits HOXA9 promoter activity with an IC50 of 17 nM . This is a key pharmacodynamic marker of DOT1L inhibition and is directly linked to anti-leukemic efficacy. While pinometostat is also known to downregulate HOXA9 expression, direct quantitative comparisons of promoter inhibition IC50 values between the two compounds are not readily available.

HOXA9 MLL-r Leukemia Epigenetic Therapy DOT1L

MU1656 Optimal Use Cases


In Vivo MLL-Rearranged Leukemia Models

MU1656 is particularly well-suited for in vivo xenograft or syngeneic mouse models of MLL-rearranged leukemia, where its superior metabolic stability and significantly reduced toxicity compared to pinometostat [1] enable chronic dosing regimens. Researchers can leverage MU1656's wider therapeutic window to achieve more sustained target engagement (evidenced by H3K79me2 and HOXA9 inhibition [1]) with reduced animal welfare concerns. Its strong cellular potency (IC50 = 2-3 nM) ensures robust pharmacodynamic effects at achievable doses.

Long-Term Epigenetic Reprogramming Studies

For studies requiring extended exposure to DOT1L inhibitors (e.g., differentiation assays, clonogenic growth assays, or epigenetic reprogramming), MU1656 offers a distinct advantage due to its enhanced metabolic stability [1]. This reduces the need for frequent media refreshment and maintains consistent drug exposure, minimizing experimental variability associated with compound degradation. Its cellular activity profile, including inhibition of H3K79 dimethylation (IC50 = 3 nM) , is well-defined for use in leukemia cell lines.

DOT1L Inhibitor Comparative Pharmacology

MU1656 serves as an essential comparator in studies aiming to delineate structure-activity relationships (SAR) and pharmacokinetic-pharmacodynamic (PK-PD) relationships among DOT1L inhibitors. Its distinct carbocyclic C-nucleoside scaffold, different enzymatic potency (IC50 = 2 nM) [1], and superior in vivo tolerability profile [1] provide a valuable counterpoint to earlier-generation inhibitors like EPZ004777 (IC50 = 0.4 nM) and the clinical candidate pinometostat (IC50 = 0.8 nM). Such comparative studies are critical for understanding the molecular determinants of DOT1L inhibitor efficacy and safety.

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